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Introduction: A Molecule of Convergent
Functionality
2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde is a heterocyclic compound featuring a

trifecta of chemically significant functional groups: a 2,4-disubstituted oxazole ring, an aromatic

nitro group, and an aldehyde. The oxazole core is a five-membered heterocyclic ring containing

one oxygen and one nitrogen atom. This scaffold is prevalent in numerous natural products and

synthetic molecules, serving as a cornerstone for drug discovery due to its ability to form

various non-covalent interactions with biological receptors and enzymes.[1][2] The presence of

a nitro group, a potent electron-withdrawing moiety, significantly influences the electronic

properties of the molecule and is a known pharmacophore in many antimicrobial and

anticancer agents, although it can also be a toxicophore.[3][4] The aldehyde group provides a

reactive handle for further synthetic transformations, making this compound a versatile

intermediate for constructing more complex molecular architectures. This guide provides a

comprehensive technical overview of its physicochemical properties, a plausible synthetic

route, detailed spectroscopic characterization, and potential reactivity, grounded in established

chemical principles and data from analogous structures.
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Section 1: Physicochemical and Computed
Properties
A molecule's physical and computed properties are fundamental to understanding its behavior

in both chemical and biological systems. The topological polar surface area (TPSA), for

instance, is a key indicator of a drug's potential for membrane permeability. The properties of 2-
(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde, summarized below, suggest a molecule

with moderate polarity and limited conformational flexibility.

Table 1: Physicochemical and Computed Properties

Property Value Source

CAS Number 885274-46-4 [5][6]

Molecular Formula C₁₁H₈N₂O₄ [5]

Molecular Weight 232.195 g/mol [5]

Exact Mass 232.04840674 Da [5]

Topological Polar Surface Area 88.9 Å² [5]

Rotatable Bond Count 2 [5]

Hydrogen Bond Acceptor

Count
5 [5]

Predicted pKa -3.23 ± 0.10 [5]

XLogP3-AA 2.5 [5]

Section 2: Synthesis Pathway
While a specific published synthesis for this exact molecule is not readily available, a highly

plausible and efficient route is the van Leusen oxazole synthesis. This reaction is a cornerstone

of heterocyclic chemistry for preparing oxazoles from aldehydes and tosylmethylisocyanide

(TosMIC).[2] The reaction proceeds via a base-mediated cycloaddition, followed by elimination

to form the aromatic oxazole ring.
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Proposed Synthetic Protocol: Van Leusen Oxazole
Synthesis
This protocol describes a robust method for synthesizing the title compound from commercially

available starting materials.

Starting Materials:

3-Methyl-4-nitrobenzaldehyde

Tosylmethyl isocyanide (TosMIC)

Potassium Carbonate (K₂CO₃)

Methanol (MeOH), anhydrous

Dichloromethane (DCM)

Saturated Sodium Bicarbonate solution

Brine

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

Reaction Setup: To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir

bar and a reflux condenser, add 3-Methyl-4-nitrobenzaldehyde (1.0 eq) and Tosylmethyl

isocyanide (TosMIC, 1.1 eq).

Solvent Addition: Add anhydrous methanol (approx. 0.2 M concentration relative to the

aldehyde) to the flask.

Base Addition: While stirring at room temperature, add anhydrous potassium carbonate

(K₂CO₃, 2.0 eq) portion-wise over 5 minutes. The causality here is crucial: K₂CO₃ acts as the

base required to deprotonate the TosMIC, forming the nucleophilic species that attacks the

aldehyde carbonyl. Methanol serves as a protic solvent that facilitates the reaction cascade.
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Reaction Execution: Heat the reaction mixture to reflux (approx. 65 °C) and monitor the

reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is

consumed (typically 2-4 hours).

Work-up: Cool the reaction mixture to room temperature. Remove the methanol under

reduced pressure using a rotary evaporator.

Extraction: Partition the resulting residue between dichloromethane (DCM) and water.

Separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate

solution and brine. This removes residual acid and salts.

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄),

filter, and concentrate the filtrate under reduced pressure to yield the crude product.

Purification: Purify the crude solid by column chromatography on silica gel using a

hexane/ethyl acetate gradient to afford the pure 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-
carbaldehyde.
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Final Product:
2-(3-Methyl-4-nitro-phenyl)-

oxazole-4-carbaldehyde
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Caption: Proposed synthetic workflow via the van Leusen reaction.

Section 3: Spectroscopic Characterization
Spectroscopic analysis provides the definitive structural proof of a synthesized compound. The

following sections detail the expected spectral data for the title compound, based on the

analysis of its functional groups and data from structurally related molecules.[7][8][9]

Table 2: Predicted Spectroscopic Data Summary
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Technique Feature
Expected Chemical Shift /
Wavenumber

¹H NMR Aldehyde-H (s) δ 10.0 - 10.2 ppm

Oxazole-H (s) δ 8.3 - 8.5 ppm

Phenyl-H (d) δ 8.1 - 8.2 ppm

Phenyl-H (s) δ 8.0 - 8.1 ppm

Phenyl-H (d) δ 7.6 - 7.7 ppm

Methyl-H (s) δ 2.6 - 2.7 ppm

¹³C NMR Aldehyde C=O δ 184 - 186 ppm

Oxazole C2 δ 160 - 162 ppm

Phenyl C-NO₂ δ 149 - 151 ppm

Oxazole C4 δ 147 - 149 ppm

Phenyl C-CH₃ δ 138 - 140 ppm

Phenyl & Oxazole C δ 120 - 135 ppm

Methyl C δ 20 - 22 ppm

IR (cm⁻¹) C-H (aldehyde) ~2850, ~2750 cm⁻¹

C=O (aldehyde) 1690 - 1710 cm⁻¹

C=N, C=C (aromatic) 1600 - 1450 cm⁻¹

N-O (asymmetric) 1520 - 1560 cm⁻¹

N-O (symmetric) 1340 - 1360 cm⁻¹

Mass Spec. Molecular Ion [M]⁺ m/z 232

Detailed Spectroscopic Analysis
¹H NMR (Proton Nuclear Magnetic Resonance): The most downfield signal is expected for

the aldehyde proton, appearing as a sharp singlet around δ 10.1 ppm.[7] The proton on the
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C5 position of the oxazole ring will also be a singlet, typically found around δ 8.4 ppm. The

three protons on the substituted phenyl ring will exhibit a complex splitting pattern; a doublet

for the proton ortho to the nitro group, a singlet-like signal for the proton between the methyl

and oxazole-linking carbon, and another doublet for the proton ortho to the methyl group.

The methyl group protons will appear as a sharp singlet further upfield, around δ 2.6 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The aldehyde carbonyl carbon will be

the most deshielded, appearing around δ 185 ppm. The carbons of the oxazole and phenyl

rings will resonate in the δ 120-162 ppm region. The carbon atom attached to the electron-

withdrawing nitro group (C-NO₂) is expected at a significant downfield shift. The methyl

carbon will be the most upfield signal, appearing around δ 21 ppm.

IR (Infrared) Spectroscopy: The IR spectrum provides a fingerprint of the functional groups

present. Key absorbances include a strong, sharp peak for the aldehyde C=O stretch

between 1690-1710 cm⁻¹.[9] Two characteristic C-H stretching bands for the aldehyde will

appear near 2850 and 2750 cm⁻¹. The nitro group will exhibit two strong, characteristic

stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch

around 1340-1360 cm⁻¹.[10] Aromatic and heterocyclic C=C and C=N stretching vibrations

will be visible in the 1450-1600 cm⁻¹ region.

MS (Mass Spectrometry): In electron impact mass spectrometry, the molecular ion peak [M]⁺

should be observed at m/z = 232, corresponding to the molecular weight. Key fragmentation

pathways would likely involve the loss of the nitro group (M-46, loss of NO₂) and the

aldehyde group (M-29, loss of CHO). Cleavage of the oxazole ring can also lead to

characteristic fragment ions.[11]

Section 4: Chemical Reactivity and Biological
Potential
The reactivity of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde is dictated by its

primary functional groups, making it a valuable synthetic intermediate.

The Aldehyde Group: This group is a prime site for nucleophilic addition. It can be oxidized to

the corresponding carboxylic acid, 2-(3-Methyl-4-nitrophenyl)oxazole-4-carboxylic acid, a

compound noted in chemical supplier databases.[12] It can also be reduced to a primary
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alcohol or used in Wittig reactions to form alkenes, and Grignard reactions to form secondary

alcohols.

The Nitro Group: The aromatic nitro group is readily reduced to an amine (NH₂). This

transformation is fundamental in medicinal chemistry, as the resulting aniline derivative can

be used in a wide array of coupling reactions to build molecular diversity. The nitro group

strongly deactivates the phenyl ring towards electrophilic aromatic substitution.[3]

The Oxazole-Phenyl Scaffold: The core scaffold is a known pharmacophore. Oxazole

derivatives exhibit a vast range of biological activities, including anticancer, antibacterial,

antifungal, and anti-inflammatory properties.[1][13][14] The nitroimidazole class of

compounds, which shares structural motifs, has been extensively explored for antitubercular

activity.[15] The combination of the oxazole ring with a nitro-aromatic system suggests that

this molecule and its derivatives are promising candidates for screening in various

therapeutic areas.

Chemical Reactivity Potential Biological Activity

2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde Aldehyde Group Nitro Group Oxazole Core

Oxidation to Carboxylic Acid Reduction to Alcohol Nucleophilic Additions (Wittig, Grignard) Reduction to Amine Anticancer

 informs

Antibacterial

 informs

Antitubercular

 informs

Antifungal

 informs
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Caption: Reactivity pathways and potential biological relevance.

Section 5: A Self-Validating Characterization
Workflow
To ensure the trustworthiness of the final compound, a self-validating experimental workflow is

essential. Each step provides a checkpoint that validates the previous one, culminating in a

compound of confirmed structure and high purity.
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Caption: A self-validating workflow from synthesis to final compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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